5-ニトロピリジン-3,4-ジアミン

説明

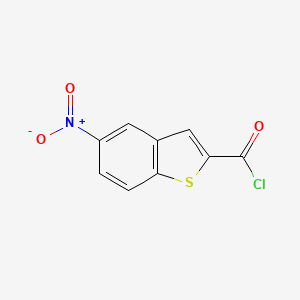

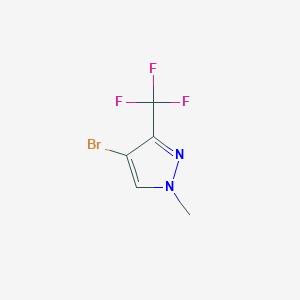

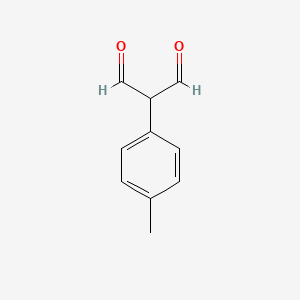

3,4-Diamino-5-nitropyridine is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.

The exact mass of the compound 3,4-Diamino-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Diamino-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diamino-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

グリーンケミストリー:多成分合成

この化合物は、グリーンケミストリーの原則に沿った多成分反応で使用されています。これらの反応は、環境への影響を低減し、原子経済性を高めることを目的としています。 多成分反応による非対称5-ニトロピリジンの合成は、反応時間を大幅に短縮し、工程数を減らし、収率を向上させることで、より持続可能な化学プロセスに貢献しています .

材料科学:電荷移動プロセス

材料科学において、5-ニトロピリジン-3,4-ジアミン誘導体は、電荷移動プロセスにおいて用途があります。 そのユニークな構造的特徴により、有機金属化学での使用に適しており、新しい材料の開発における進歩につながる可能性があります .

結晶工学:結晶成長と構造

この化合物は、結晶の成長と構造解析に使用される結晶工学においても重要です。 研究では、新しい結晶性材料の理解と開発に不可欠な、その熱的、線形および非線形光学特性に焦点を当てています .

有機合成:置換反応法

置換反応法では、5-ニトロピリジン-3,4-ジアミンを使用して、さまざまな置換ピリジンの合成において高い位置選択性と収率を実現します。 この方法は、特定の官能基を持つ複雑な有機分子を作成するために価値があります .

創薬:降圧薬

5-ニトロピリジン-3,4-ジアミンの誘導体は、カルシウムチャネルブロッカーとして作用するニフェジピンやニトレンジピンなどの降圧薬のクラスに関連しています。 3-ニトロフェニル置換基の構造的特徴は、これらの化合物の特徴であり、新しい有効な薬剤の開発におけるこの化合物の重要性を強調しています .

ヘテロ環化学:イミダゾ[4,5-b]ピリジンの合成

この化合物は、幅広い生物活性を持つ重要なヘテロ環であるイミダゾ[4,5-b]ピリジンの合成における前駆体です。 これらの誘導体は、ジアミンとアルデヒドを含む反応によって合成され、生物学と疾患治療の研究において重要な構造をもたらします .

分析化学:分光分析

分析化学において、5-ニトロピリジン-3,4-ジアミンは、その分光学的特性について研究されています。 質量分析と赤外分光法を使用して、その構造を分析し、他の物質との相互作用を理解します。これは、さまざまなサンプルにおけるこの化合物の同定と定量に不可欠です .

生化学分析

Biochemical Properties

3,4-Diamino-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with voltage-gated potassium channels, which are crucial for maintaining the electrical excitability of cells . The nature of these interactions involves the blocking of these channels, which can influence the flow of potassium ions in and out of cells. This interaction is essential for the compound’s role in improving muscle strength in conditions like Lambert-Eaton Myasthenic Syndrome .

Cellular Effects

The effects of 3,4-Diamino-5-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by blocking voltage-gated potassium channels, which extends the interval during which calcium channels remain open . This action increases the release of acetylcholine at the neuromuscular junction, thereby enhancing muscle contraction and strength. Additionally, 3,4-Diamino-5-nitropyridine impacts cell signaling pathways, gene expression, and cellular metabolism by modulating ion flow and neurotransmitter release .

Molecular Mechanism

At the molecular level, 3,4-Diamino-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. It blocks voltage-gated potassium channels, which prevents the efflux of potassium ions and prolongs the depolarization phase of the action potential . This mechanism enhances the influx of calcium ions, leading to increased neurotransmitter release and improved muscle contraction. The compound’s ability to inhibit or activate enzymes and alter gene expression further contributes to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Diamino-5-nitropyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Diamino-5-nitropyridine remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained improvements in muscle strength, but the potential for adverse effects increases with prolonged use .

Dosage Effects in Animal Models

The effects of 3,4-Diamino-5-nitropyridine vary with different dosages in animal models. At lower doses, the compound effectively enhances muscle strength without significant adverse effects . At higher doses, toxic effects such as diarrhea, blurred vision, and fatigue have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3,4-Diamino-5-nitropyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of ions and neurotransmitters within cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 3,4-Diamino-5-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues. For example, the compound’s ability to block potassium channels is dependent on its distribution to the neuromuscular junction . The efficiency of transport and distribution mechanisms determines the compound’s overall efficacy and safety.

Subcellular Localization

The subcellular localization of 3,4-Diamino-5-nitropyridine is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization to the neuromuscular junction is essential for its role in enhancing muscle contraction . Understanding the factors that influence subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

5-nitropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUADEPNIQXNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195764 | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-68-7 | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4318-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)